molecular formula C24H46F3N11O8 B1384552 Anti-Kentsin Trifluoroacetate CAS No. 73430-00-9

Anti-Kentsin Trifluoroacetate

Cat. No. B1384552
CAS RN: 73430-00-9
M. Wt: 673.7 g/mol
InChI Key: PUCVFFIKMUADKZ-GYFKHDNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anti-Kentsin Trifluoroacetate is an intermediate with the molecular weight of 673.7 mol/g . It is reported to be present in water bodies at low concentrations . Most of the trifluoroacetate in the environment is discussed to arise from natural processes, but also with the contribution from decomposition of environmental chemicals .


Synthesis Analysis

Trifluoroacetic acid (TFA) is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The synthesis, reactivity, and characterization of the hydroxylamine trifluoroacetate is given . Fast oximation reaction of several ketones was gained at room temperature .


Chemical Reactions Analysis

Five amines were reacted with trifluoroacetic anhydride (TFAA) as a derivatization reagent and subsequently analyzed via 19 F nuclear magnetic resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

Trifluoroacetic acid is a strong organic acid with high volatility and limited industrial uses as a solvent and as an intermediate in the synthesis of agrochemicals and pharmaceuticals . It is miscible with water and its low octanol/water partition coefficient indicates no potential to bioaccumulate .

Scientific Research Applications

Toxicity and Exposure

Trifluoroacetic acid (TFAA), structurally similar to acetic acid, is used industrially and in laboratories. A study reported a case of dermal exposure to TFAA, which resulted in a partial thickness burn but no initial electrolyte abnormalities or dysrhythmias. The patient's condition did not worsen, suggesting that while TFAA may structurally resemble hydrofluoric acid (HF), it does not appear to share the same level of toxicity. This is an important consideration for emergency physicians dealing with occupational exposures (Sun & Corbett, 2017).

Metabolism and Analysis

Trifluoroacetate (TFA), a major metabolite of halothane, was analyzed using a newly developed isotachophoretic technique, requiring minimal sample preparation and offering both qualitative and quantitative analysis over a wide concentration range. This technique, providing a more sensitive assay, is crucial for future research into the biotransformation of halothane and potentially other substances (Morio et al., 1980).

Environmental and Health Surveillance

Trifluoroacetic acid, as a component of polyfluoroalkyl chemicals (PFCs), is a concern due to its persistence and widespread presence in the environment. Studies investigating the presence of PFCs, including TFA, in the general population indicate that exposure is widespread. Monitoring human exposure to PFCs, including TFA, is vital due to the potential health risks associated with these compounds (Calafat et al., 2007).

Medical Imaging and Diagnostics

In medical diagnostics, the synthetic amino acid analog anti-18F-FACBC, which allows for the evaluation of the L-amino acid transport system, was studied for whole-body radiation burden in humans. It showed acceptable dosimetry and is favorable for extracting relevant physiological parameters due to its nonmetabolized nature. This indicates its potential for use in PET imaging and diagnosis (Nye et al., 2007).

Safety And Hazards

The potential of trifluoroacetic acid to induce acute toxicity is very low and oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect . Biomarker analyses indicate that trifluoroacetic acid is a weak peroxisome proliferator in rats .

Future Directions

Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45N11O6.C2HF3O2/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28;3-2(4,5)1(6)7/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30);(H,6,7)/t12-,13+,14+,15+,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCVFFIKMUADKZ-GYFKHDNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46F3N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anti-Kentsin Trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.